molecular formula C15H15N3O3 B12837544 ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 802541-22-6

ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B12837544
CAS No.: 802541-22-6
M. Wt: 285.30 g/mol
InChI Key: VUPTTYJXHQKCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, an indazole core, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridine derivative with an indazole precursor, followed by esterification to introduce the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other indazole derivatives and pyridine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a valuable compound for research and development.

Biological Activity

Ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 503614-91-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the biological activity of this compound based on recent studies and synthesizes findings from various sources.

Chemical Structure and Properties

The molecular formula of this compound is C27H28N4O5C_{27}H_{28}N_{4}O_{5} with a molecular weight of 488.54 g/mol. The compound features a complex structure that includes a pyridine ring and a tetrahydro-indazole moiety, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC27H28N4O5
Molecular Weight488.54 g/mol
CAS Number503614-91-3
PurityNot specified
Storage ConditionsSealed in dry, Room Temperature

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammatory diseases.

  • Inhibition of COX Enzymes :
    • The compound has shown promising results in inhibiting COX enzymes with IC50 values comparable to or lower than those of standard anti-inflammatory drugs like celecoxib. For example, some derivatives have reported IC50 values ranging from 0.0340.034 to 0.052μM0.052\mu M for COX-2 inhibition .
  • In Vivo Studies :
    • In carrageenan-induced paw edema models in rats, ethyl 7-oxo compounds demonstrated significant anti-inflammatory effects with effective doses (ED50) indicating strong potential for therapeutic use .
  • Histopathological Studies :
    • Histopathological examinations have shown minimal degenerative changes in vital organs (stomach, liver, kidneys), suggesting a favorable safety profile for the compound .

Analgesic Properties

The analgesic activity of ethyl 7-oxo derivatives has also been documented:

  • Analgesic Efficacy :
    • Compounds similar to ethyl 7-oxo have exhibited significant analgesic activity in various pain models. In studies comparing these compounds to traditional analgesics like indomethacin and celecoxib, they demonstrated superior efficacy in pain relief .

Structure–Activity Relationship (SAR)

The biological activity of ethyl 7-oxo derivatives can be attributed to their structural components:

  • Pyridine and Pyrazole Rings :
    • The presence of the pyridine ring enhances the lipophilicity and binding affinity to COX enzymes, while the pyrazole structure contributes to the overall stability and activity of the compound .
  • Substituent Effects :
    • Variations in substituents on the phenyl rings significantly affect the biological activity; electron-donating groups tend to improve anti-inflammatory potency while maintaining low ulcerogenic liability .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of ethyl 7-oxo derivatives:

  • Study on COX Inhibition :
    • A study involving multiple pyrazole derivatives showed that compounds with specific substitutions exhibited enhanced COX-2 selectivity and reduced side effects compared to traditional NSAIDs .
  • Toxicology Assessments :
    • Acute oral toxicity studies indicated that certain derivatives had LD50 values exceeding 2000 mg/kg in mice, suggesting a high safety margin for potential therapeutic use .

Properties

CAS No.

802541-22-6

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl 7-oxo-1-pyridin-2-yl-5,6-dihydro-4H-indazole-3-carboxylate

InChI

InChI=1S/C15H15N3O3/c1-2-21-15(20)13-10-6-5-7-11(19)14(10)18(17-13)12-8-3-4-9-16-12/h3-4,8-9H,2,5-7H2,1H3

InChI Key

VUPTTYJXHQKCGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCCC2=O)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.